molecular formula C7H13NO B12214951 Cyclohexanone, o-methyloxime CAS No. 13858-85-0

Cyclohexanone, o-methyloxime

Cat. No.: B12214951
CAS No.: 13858-85-0
M. Wt: 127.18 g/mol
InChI Key: LCXYEPLVWLASCI-UHFFFAOYSA-N
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Description

Cyclohexanone, o-methyloxime is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol . It is a derivative of cyclohexanone, where the oxime group is substituted with a methoxy group. This compound is known for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, o-methyloxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide (CaO) under mild conditions . The reaction typically involves mixing cyclohexanone with hydroxylamine hydrochloride and CaO in an oil bath at 130°C, resulting in the formation of cyclohexanone oxime, which can then be methylated to produce this compound.

Industrial Production Methods

Industrial production of cyclohexanone oxime, a precursor to this compound, often involves the ammoximation of cyclohexanone using ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst . This process is efficient and widely used in the production of nylon intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, o-methyloxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted oximes with different functional groups.

Scientific Research Applications

Cyclohexanone, o-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, o-methyloxime involves its interaction with molecular targets through the formation of C-N bonds. The compound can react with hydroxylamine intermediates to form oximes, which are crucial in various chemical processes . The formation of these bonds is facilitated by catalysts such as titanium silicalite, which enhance the reaction efficiency.

Comparison with Similar Compounds

Cyclohexanone, o-methyloxime can be compared with other oximes and ketoximes:

    Cyclohexanone oxime: Similar in structure but lacks the methoxy group.

    Acetone oxime: A simpler oxime with a different carbon backbone.

    Benzaldehyde oxime: An aromatic oxime with different reactivity.

Uniqueness

This compound is unique due to its methoxy substitution, which imparts different chemical properties and reactivity compared to other oximes .

Properties

CAS No.

13858-85-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-methoxycyclohexanimine

InChI

InChI=1S/C7H13NO/c1-9-8-7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

LCXYEPLVWLASCI-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCCCC1

Origin of Product

United States

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